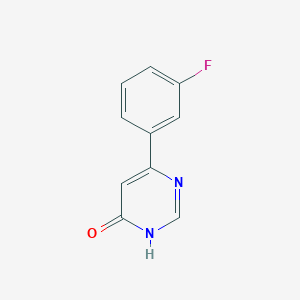
6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine
Overview
Description
6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine is a heterocyclic aromatic organic compound characterized by the presence of a pyrimidine ring substituted with a 3-fluorophenyl group at the 4-position and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine typically involves the following steps:
Condensation Reaction: The starting materials, such as 3-fluorobenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Oxidation: The resulting compound is oxidized to introduce the keto group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions at different positions of the pyrimidine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include derivatives with additional functional groups, such as hydroxyl, amino, and halogen groups, which can further expand the compound's utility in various applications.
Scientific Research Applications
Chemistry: In chemistry, 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to explore biological pathways and develop new therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being investigated for their potential use as pharmaceuticals. They may exhibit properties such as anti-inflammatory, antiviral, and anticancer activities, making them candidates for drug development.
Industry: In industry, this compound and its derivatives can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
4-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-2,4-dione: This compound is structurally similar but contains an additional carbonyl group at the 2-position.
6-Oxo-4-(4-fluorophenyl)-1,6-dihydropyrimidine: This compound has a similar structure but with a 4-fluorophenyl group instead of a 3-fluorophenyl group.
Uniqueness: 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRPJIHIQQSAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286972 | |
| Record name | 6-(3-Fluorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85979-56-2 | |
| Record name | 6-(3-Fluorophenyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Fluorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)
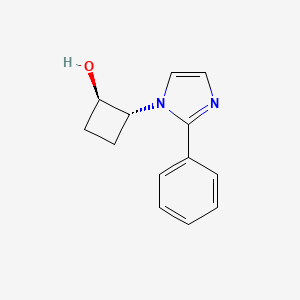
![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)
![1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493620.png)
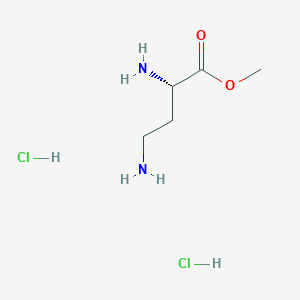
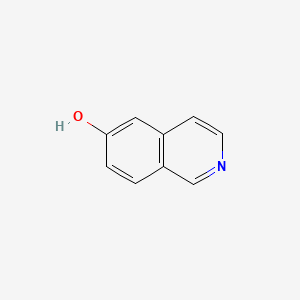
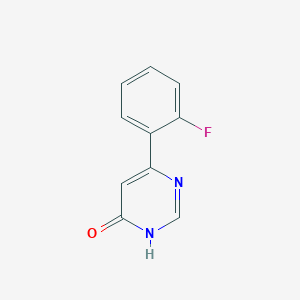
![trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493625.png)
![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)
![trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol](/img/structure/B1493628.png)
![trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1493629.png)
![trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493630.png)
![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)

